N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(naphthalen-2-yloxy)acetamide
CAS No.: 933027-77-1
Cat. No.: VC11907155
Molecular Formula: C25H29N3O5S
Molecular Weight: 483.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933027-77-1 |
|---|---|
| Molecular Formula | C25H29N3O5S |
| Molecular Weight | 483.6 g/mol |
| IUPAC Name | N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-naphthalen-2-yloxyacetamide |
| Standard InChI | InChI=1S/C25H29N3O5S/c1-32-24-9-5-4-8-23(24)27-13-15-28(16-14-27)34(30,31)17-12-26-25(29)19-33-22-11-10-20-6-2-3-7-21(20)18-22/h2-11,18H,12-17,19H2,1H3,(H,26,29) |
| Standard InChI Key | AZCRICFKOUIEMS-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)COC3=CC4=CC=CC=C4C=C3 |
| Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)COC3=CC4=CC=CC=C4C=C3 |
Introduction
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound with a unique structural composition. It features a sulfonyl group linked to a piperazine moiety, which is further substituted with a 2-methoxyphenyl group. This compound also includes a naphthalen-2-yloxy group attached to an acetamide backbone. The presence of these functional groups suggests potential biological activities, particularly in interactions with neurotransmitter receptors or other biological targets.
Synthesis and Potential Applications
The synthesis of such compounds typically involves multi-step reactions, including the formation of the piperazine ring and the attachment of the sulfonyl and naphthalen-2-yloxy groups. While specific synthesis details for N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(naphthalen-2-yloxy)acetamide are not widely documented, similar compounds have been explored for their biological activities, including interactions with neurotransmitter receptors and potential therapeutic applications in neurological disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume